N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHYLBUTANAMIDE is a complex organic compound characterized by the presence of a bromofuran ring, a thiolane ring, and an ethylbutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the bromofuran and thiolane intermediates. The bromofuran intermediate can be synthesized through bromination of furan, while the thiolane intermediate is prepared via oxidation of thiolane derivatives. The final step involves the coupling of these intermediates with 2-ethylbutanamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.
Reduction: The thiolane ring can be reduced to form thiolane derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
Major products formed from these reactions include furanones, thiolane derivatives, and substituted furan compounds .
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHYLBUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The bromofuran ring may interact with enzymes and receptors, modulating their activity. The thiolane ring may participate in redox reactions, influencing cellular processes. The ethylbutanamide group may enhance the compound’s bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
- **5-BROMO-N-[(5-BROMOFURAN-2-YL)METHYL]-N-[(3R)-1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL]FURAN-2-CARBOXAMIDE
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of reactions and applications, setting it apart from similar compounds .
Properties
Molecular Formula |
C15H22BrNO4S |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C15H22BrNO4S/c1-3-11(4-2)15(18)17(9-13-5-6-14(16)21-13)12-7-8-22(19,20)10-12/h5-6,11-12H,3-4,7-10H2,1-2H3 |
InChI Key |
GYANOYDHXWWWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(CC1=CC=C(O1)Br)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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